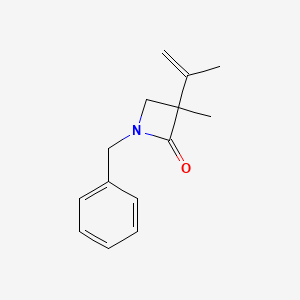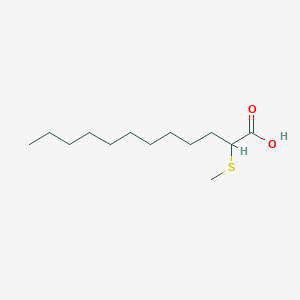
1-Benzyl-1,6-dihydropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-1,6-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the dihydropyridine family. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The structure of this compound includes a benzyl group attached to a dihydropyridine ring, with a nitrile group at the third position.
Méthodes De Préparation
The synthesis of 1-Benzyl-1,6-dihydropyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Hantzsch dihydropyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-ketoester, and ammonia. The reaction typically proceeds under reflux conditions in ethanol, yielding the desired dihydropyridine derivative .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-Benzyl-1,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines. This reaction typically uses reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine-3-carbonitrile derivatives, while reduction can produce 1-benzyl-1,6-dihydropyridine-3-amine.
Applications De Recherche Scientifique
1-Benzyl-1,6-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to calcium channel blockers, as dihydropyridines are known to interact with these channels.
Medicine: Research into its potential as a pharmaceutical agent, particularly in the development of antihypertensive drugs, is ongoing.
Industry: It is used in the production of dyes and pigments, leveraging its ability to form stable color complexes
Mécanisme D'action
The mechanism of action of 1-Benzyl-1,6-dihydropyridine-3-carbonitrile involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine derivatives used as calcium channel blockers .
Comparaison Avec Des Composés Similaires
1-Benzyl-1,6-dihydropyridine-3-carbonitrile can be compared with other dihydropyridine derivatives such as nifedipine, amlodipine, and nicardipine. These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties. For instance:
Nifedipine: Known for its potent vasodilatory effects.
Amlodipine: Has a longer half-life, making it suitable for once-daily dosing.
Nicardipine: Used in the treatment of angina and hypertension.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets .
Propriétés
| 74124-15-5 | |
Formule moléculaire |
C13H12N2 |
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
1-benzyl-2H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C13H12N2/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-7,11H,8,10H2 |
Clé InChI |
DNYHXNRSBCLVJD-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC(=CN1CC2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate](/img/structure/B14453582.png)


![2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride](/img/structure/B14453594.png)
![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)

